molecular formula C7H11N3O B13586653 3-Amino-3-(pyrimidin-4-yl)propan-1-ol

3-Amino-3-(pyrimidin-4-yl)propan-1-ol

Cat. No.: B13586653
M. Wt: 153.18 g/mol
InChI Key: MZCLBRRZAQHCRU-UHFFFAOYSA-N
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Description

3-Amino-3-(pyrimidin-4-yl)propan-1-ol is an organic compound with the molecular formula C7H11N3O It features a pyrimidine ring attached to a propanol chain with an amino group at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(pyrimidin-4-yl)propan-1-ol typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method involves the reaction of 4,5-dichloro-6-ethylpyrimidine with 3-aminopropanol in the presence of potassium carbonate and N,N-dimethylformamide . The reaction conditions usually require heating and stirring to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(pyrimidin-4-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidinyl ketones, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

3-Amino-3-(pyrimidin-4-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(pyrimidin-4-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyrimidin-4-yl)propan-1-ol: Similar structure but lacks the amino group.

    3-(Piperidin-1-yl)propan-1-ol: Contains a piperidine ring instead of a pyrimidine ring.

    2-Amino-3-(1H-indol-3-yl)propan-1-ol: Features an indole ring instead of a pyrimidine ring.

Uniqueness

3-Amino-3-(pyrimidin-4-yl)propan-1-ol is unique due to the presence of both an amino group and a pyrimidine ring. This combination allows for versatile chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

3-amino-3-pyrimidin-4-ylpropan-1-ol

InChI

InChI=1S/C7H11N3O/c8-6(2-4-11)7-1-3-9-5-10-7/h1,3,5-6,11H,2,4,8H2

InChI Key

MZCLBRRZAQHCRU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1C(CCO)N

Origin of Product

United States

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